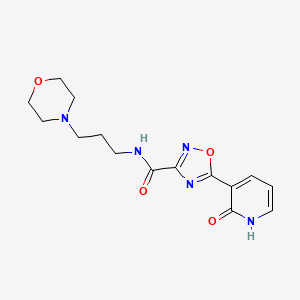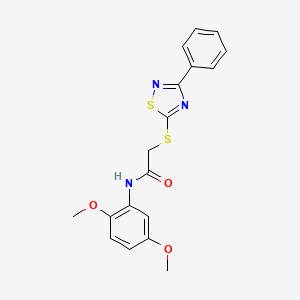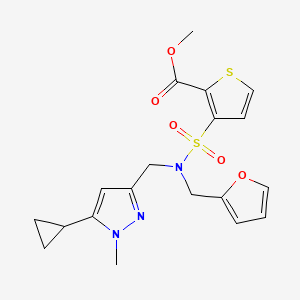amine CAS No. 320422-60-4](/img/structure/B2625538.png)
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine (EMMMA) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. EMMMA is a sulfoxide-containing compound that has been synthesized from the reaction of 4-chlorophenyl-2-methoxybenzenesulfinyl ethylidene and methoxyamine. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, EMMMA has been found to exhibit antioxidant, analgesic, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A notable application of compounds related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is in the field of antimicrobial research. Novel quinazolinone derivatives, which share structural similarities, have been synthesized and evaluated for their antimicrobial properties. These derivatives demonstrate significant activity against various microorganisms, highlighting the potential of such compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating the versatile potential of these compounds in creating effective antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Applications
Another significant area of application is in environmental science, particularly in the removal of pollutants from water. Novel adsorption resins functionalized with tertiary amine groups have been developed for the efficient removal of benzophenone-4, a common UV-filter found in sunscreen, from water. These resins demonstrate high adsorption capacities and offer a cost-effective and environmentally friendly solution for water purification (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Electrochemical Applications
The electrochemical degradation of aromatic amines, which include compounds structurally related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine, has been investigated using boron-doped diamond electrodes. This research provides valuable insights into the development of advanced oxidation processes for the treatment of wastewater containing aromatic amines, contributing to environmental protection efforts (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Corrosion Inhibition
Compounds bearing structural resemblance to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine have been studied for their corrosion inhibition properties. For instance, derivatives such as carbohydrazide-pyrazole compounds have shown excellent efficiency in protecting mild steel against corrosion in acidic environments. This research holds significant potential for the development of new corrosion inhibitors, which are crucial for extending the lifespan of metal structures in industrial applications (Paul, Yadav, & Obot, 2020).
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfinylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-7-9-15(10-8-14)22(19)11-16(18-21-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNFYDLMIOUNF-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)
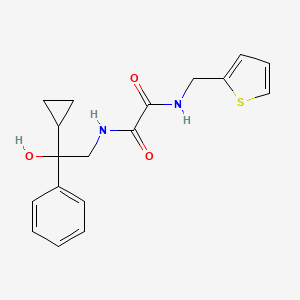
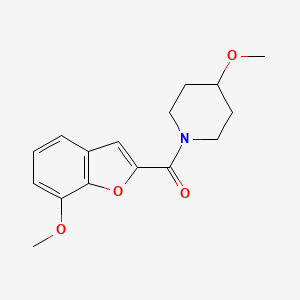


![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)

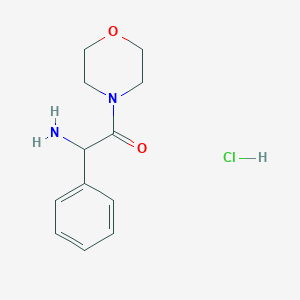
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)
